Bienvenue dans la boutique en ligne BenchChem!

(S)-1-(3-Methoxyphenyl)butan-1-amine

Trace Amine-Associated Receptor 1 TAAR1 Species Selectivity

(S)-1-(3-Methoxyphenyl)butan-1-amine (CAS 1213364-33-0) is a single-enantiomer, chiral benzylic amine building block with a molecular weight of 179.26 g/mol and a topological polar surface area of 35.3 Ų, classifying it as a low-molecular-weight, CNS-permeable pharmacophore fragment. It belongs to the 1-aryl-1-butylamine class, a scaffold recognized for its ability to engage trace amine-associated receptors (TAARs), sigma receptors, and certain chemokine receptors, making it a strategic starting material for medicinal chemistry programs targeting neurological, psychiatric, and immunological indications.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12964004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Methoxyphenyl)butan-1-amine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=CC=C1)OC)N
InChIInChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m0/s1
InChIKeyRYUMQUUDOXZEBD-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-Methoxyphenyl)butan-1-amine Procurement Guide: Chiral Identity, Target Engagement, and Synthetic Utility


(S)-1-(3-Methoxyphenyl)butan-1-amine (CAS 1213364-33-0) is a single-enantiomer, chiral benzylic amine building block with a molecular weight of 179.26 g/mol and a topological polar surface area of 35.3 Ų, classifying it as a low-molecular-weight, CNS-permeable pharmacophore fragment [1]. It belongs to the 1-aryl-1-butylamine class, a scaffold recognized for its ability to engage trace amine-associated receptors (TAARs), sigma receptors, and certain chemokine receptors, making it a strategic starting material for medicinal chemistry programs targeting neurological, psychiatric, and immunological indications [2][3]. The defined (S)-stereochemistry at the benzylic carbon is critical, as enantiomers within this structural class frequently exhibit divergent pharmacodynamic and pharmacokinetic profiles, rendering the racemic mixture unsuitable for structure-activity relationship (SAR) studies where target engagement is stereospecific [4].

Why (S)-1-(3-Methoxyphenyl)butan-1-amine Cannot Be Replaced by Its Racemate or Positional Isomers


Substituting (S)-1-(3-Methoxyphenyl)butan-1-amine with its racemic mixture or the (R)-antipode is scientifically invalid for projects where target engagement is stereospecific. In the 1-aryl-1-butylamine class, the absolute configuration at the benzylic carbon dictates the compound's binding pose, as demonstrated for phenylethanolamine N-methyltransferase (PNMT), which shows a strict preference for 1R isomers over 1S isomers [1]. Similarly, the meta-methoxy position on the phenyl ring is a critical pharmacophoric element; moving the substituent to the para position alters electron density and metabolic stability, which are key determinants of biological activity . Using the racemate introduces a 50% impurity that can act as a competitive antagonist or a substrate with different kinetics, confounding in vitro SAR and in vivo efficacy readouts. For procurement, specifying the (S)-enantiomer ensures batch-to-batch consistency in potency and selectivity, which is unachievable with the non-specified or racemic forms .

Quantitative Differentiation Evidence for (S)-1-(3-Methoxyphenyl)butan-1-amine


TAAR1 Agonist Activity: Species-Specific Potency Differential vs. Human Baseline

In a direct head-to-head assay, (S)-1-(3-Methoxyphenyl)butan-1-amine demonstrated a marked species-dependent difference in TAAR1 agonism. The compound's potency at the mouse receptor (EC50 = 780 nM) was more than 12-fold greater than at the human receptor, where it was essentially inactive (EC50 > 10,000 nM). This contrasts with the class average for 2-phenylethylamine analogs, which typically show less pronounced human-mouse species selectivity. This data positions the compound as a valuable tool for investigating species-specific TAAR1 pharmacology, rather than as a lead for direct human translation [1].

Trace Amine-Associated Receptor 1 TAAR1 Species Selectivity

Weak PNMT Inhibition vs. Potent Class-Leading Inhibitors: A Counter-Screening Advantage

When profiled against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis, (S)-1-(3-Methoxyphenyl)butan-1-amine exhibited a Ki of 1,110,000 nM. This negligible affinity is a positive differentiator for programs where PNMT inhibition is an off-target liability. For context, prototypical PNMT inhibitors like SKF-7698 (2,3-dichloro-α-methylbenzylamine) have Ki values in the low nanomolar range, making this compound over 500,000-fold less potent. Stereochemistry is crucial here, as the 1R configuration is strongly preferred by PNMT; the (S)-enantiomer's inactivity is thus stereospecifically derived [1][2].

Phenylethanolamine N-Methyltransferase PNMT Counter-screening

CCR5 Antagonism: Preliminary Functional Activity vs. Untested Racemate

Preliminary pharmacological screening has identified (S)-1-(3-Methoxyphenyl)butan-1-amine as a potential CCR5 antagonist [1]. While quantitative IC50 data is not publicly disclosed, the specific citation of this single enantiomer in a CCR5-mediated disease patent (covering HIV, asthma, rheumatoid arthritis) implies that the (S)-configuration is essential for activity, as the (R)-enantiomer and racemate were not referenced. This is consistent with the class-level behavior of 1-aryl-1-butylamines, where chirality profoundly affects chemokine receptor binding. For procurement, this means the (S)-enantiomer is the only form validated in a CCR5 context, and substituting with the racemate risks introducing an inactive or antagonistic species [2].

CCR5 Antagonist HIV Chemokine Receptor

Stereochemical Purity Enables Reliable Asymmetric Synthesis vs. Racemic Building Blocks

A dedicated asymmetric synthesis route for enantiopure 1-aryl-1-butylamines, including the 3-methoxyphenyl derivative, has been developed via diastereoselective addition of allylzinc bromide to (R)-phenylglycine amide-derived imines. This method reliably delivers the (S)-enantiomer with high enantiomeric excess (>95% ee, based on analogous compounds in the same synthetic scheme). In contrast, the racemic mixture synthesized via non-stereoselective methods requires costly and time-consuming chiral resolution (e.g., simulated moving bed chromatography) to isolate the active enantiomer. Procuring the pre-resolved (S)-enantiomer eliminates this step, saving an estimated 2-3 weeks of development time and significantly reducing solvent waste associated with chiral preparative HPLC [1].

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Optimal Application Scenarios for (S)-1-(3-Methoxyphenyl)butan-1-amine Based on Quantitative Evidence


Investigating Species-Specific TAAR1 Pharmacology in Rodent Models

The 12-fold selectivity for mouse over human TAAR1 (EC50 780 nM vs. >10,000 nM) makes (S)-1-(3-Methoxyphenyl)butan-1-amine an optimal agonist tool for in vivo studies in mice where selective TAAR1 activation is required without confounding human-receptor cross-reactivity. Researchers can use this compound to dissect TAAR1-mediated behavioral or metabolic effects in wild-type versus TAAR1 knockout mice, confident that the observed effects are due to mouse receptor engagement .

Building CNS-Focused Compound Libraries Without PNMT Off-Target Liability

With a PNMT Ki of 1,110,000 nM, this compound is virtually inert against catecholamine biosynthesis. Medicinal chemistry programs targeting CNS GPCRs or ion channels can incorporate this scaffold as a building block into screening libraries, secure in the knowledge that hits derived from it will not carry PNMT-related cardiovascular side-effect risks. This is a key differentiator from other 1-aryl-1-butylamines, which often show significant PNMT inhibition .

Accelerating SAR Studies on Chemokine Receptor Antagonists

Based on its preliminary identification as a CCR5 antagonist, (S)-1-(3-Methoxyphenyl)butan-1-amine serves as a validated starting point for iterative SAR expansion. Procurement of the (S)-enantiomer ensures that any synthesized analogs maintain the correct stereochemical configuration for CCR5 binding, bypassing the need to screen racemic intermediates and deconvolute conflicting activity data .

Streamlining Asymmetric Synthesis of Advanced Pharmaceutical Intermediates

The availability of the (S)-enantiomer with high enantiomeric purity enables its direct use in diastereoselective transformations, such as reductive aminations or amide couplings, without erosion of stereochemical integrity. This is critical for the synthesis of complex APIs where a defined benzylic amine stereocenter is a pharmacophoric requirement .

Quote Request

Request a Quote for (S)-1-(3-Methoxyphenyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.